molecular formula C17H18O5 B169836 Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- CAS No. 109091-08-9

Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-

Cat. No. B169836
Key on ui cas rn: 109091-08-9
M. Wt: 302.32 g/mol
InChI Key: GGZQGMKOFKNKQN-UHFFFAOYSA-N
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Patent
US05430062

Procedure details

Anhydrous AlCl3 (260 mg, 2 mmol) was added to a well-stirred solution of 3,4,5-trimethoxybenzoyl chloride (25) (461 mg, 2 mmol) and anisole (216 mg, 2 mmol) at 0° C. in CH2Cl2 (25 mL). The mixture was stirred while allowing it to warm to room temperature. After 6 h, the resultant dark reaction mixture was poured into ice cold 5% HCl (20 mL), and the CH2Cl2 layer was separated. The aqueous layer was extracted with an additional 30 mL of CH2Cl2, and the combined CH2Cl2 solutions were washed with saturated sodium bicarbonate solution. Evaporation of solvents from the dried CH2Cl2 extract and purification of the residue by chromatography on a column of silica gel, using 5% EtOAc in hexane as eluent, gave product 27 (487 mg, 80%); mp 72°-73° C.; 1H NMR (CDCl3, 200 MHz) δ7.83 (d, J=8.7 Hz, 2H), 7.03 (s, 2H), 6.98 (d, J=8.7 Hz, 2H), 3.94 (s, 3H), 3.90 (s, 3H), 3.88 (s, 6H); CIMS (isobutane) m/e 303 (MH+, 100). Anal. (C17H18O5), C, H.
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
461 mg
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([O:18][CH3:19])[C:15]=1[O:16][CH3:17])[C:10](Cl)=[O:11].[C:20]1([O:26][CH3:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(Cl)Cl>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([O:18][CH3:19])[C:15]=1[O:16][CH3:17])[C:10]([C:23]1[CH:24]=[CH:25][C:20]([O:26][CH3:27])=[CH:21][CH:22]=1)=[O:11] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
461 mg
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
Name
Quantity
216 mg
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice
Quantity
20 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant dark reaction mixture
CUSTOM
Type
CUSTOM
Details
the CH2Cl2 layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with an additional 30 mL of CH2Cl2
WASH
Type
WASH
Details
the combined CH2Cl2 solutions were washed with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
Evaporation of solvents from the dried CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
purification of the residue by chromatography on a column of silica gel

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC=1C=C(C(=O)C2=CC=C(C=C2)OC)C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 487 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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